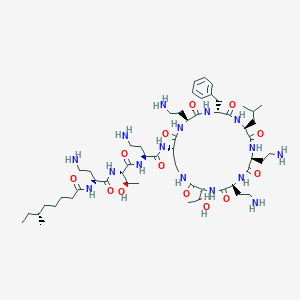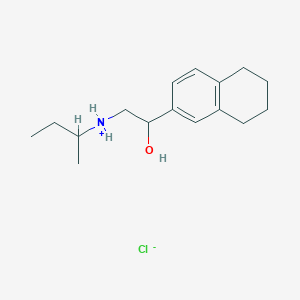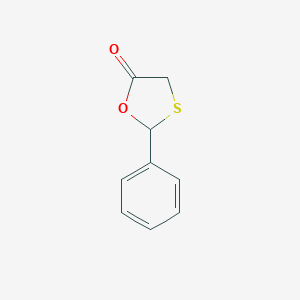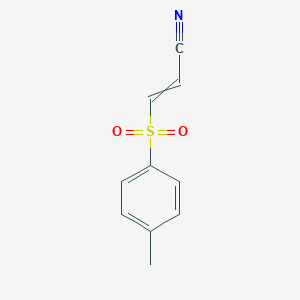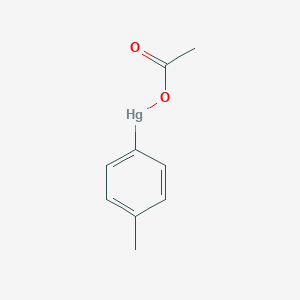
p-Tolylmercuric acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolylmercuric acetate, also known as PTMA, is a chemical compound that has been used for various scientific research applications. It is a white to off-white powder that is soluble in water and alcohol. PTMA is a mercury-containing compound that has been used as a reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules.
Wirkmechanismus
P-Tolylmercuric acetate reacts with sulfhydryl groups in proteins and enzymes to form stable complexes. This reaction can be used to determine the concentration of sulfhydryl groups in biological molecules. p-Tolylmercuric acetate can also react with other functional groups in organic compounds to form new compounds. The mechanism of action of p-Tolylmercuric acetate is based on the reactivity of the mercury atom in the compound.
Biochemical and Physiological Effects:
p-Tolylmercuric acetate is a mercury-containing compound that can have toxic effects on living organisms. It can cause damage to the nervous system, kidneys, and other organs. p-Tolylmercuric acetate can also affect the immune system and cause allergic reactions. Therefore, it is important to handle p-Tolylmercuric acetate with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
P-Tolylmercuric acetate is a useful reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules. It can also be used as a catalyst for the synthesis of organic compounds. However, p-Tolylmercuric acetate is a mercury-containing compound that can have toxic effects on living organisms. Therefore, it is important to handle p-Tolylmercuric acetate with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the use of p-Tolylmercuric acetate in scientific research. One direction is the development of new methods for the determination of sulfhydryl groups in proteins and enzymes. Another direction is the synthesis of new organic compounds using p-Tolylmercuric acetate as a catalyst. Additionally, the use of p-Tolylmercuric acetate in the development of new polymeric materials is an area of future research. Overall, p-Tolylmercuric acetate has potential for use in a wide range of scientific research applications.
Synthesemethoden
P-Tolylmercuric acetate can be synthesized by reacting p-tolylmercuric chloride with sodium acetate in acetic acid. The reaction produces p-Tolylmercuric acetate as a white to off-white powder. The purity of the compound can be determined by melting point analysis, elemental analysis, and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
P-Tolylmercuric acetate has been used in various scientific research applications. It has been used as a reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules. p-Tolylmercuric acetate can also be used as a catalyst for the synthesis of organic compounds. It has been used in the synthesis of polyurethane foams, polyurethane elastomers, and other polymeric materials.
Eigenschaften
CAS-Nummer |
1300-78-3 |
|---|---|
Produktname |
p-Tolylmercuric acetate |
Molekularformel |
C9H10HgO2 |
Molekulargewicht |
350.77 g/mol |
IUPAC-Name |
acetyloxy-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



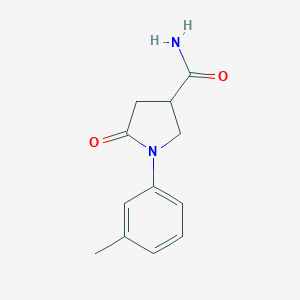
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
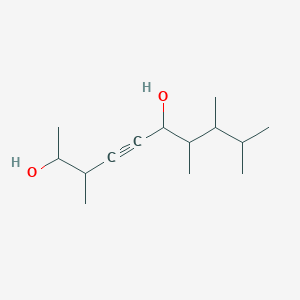
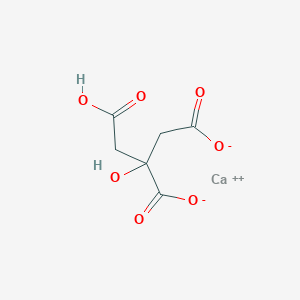
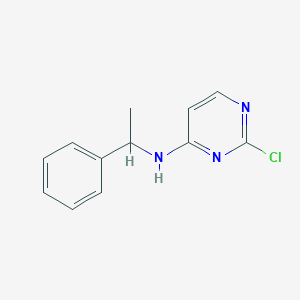
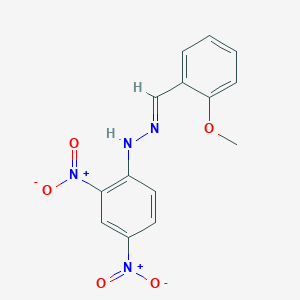
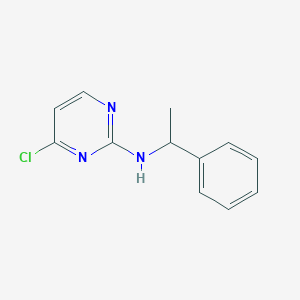
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
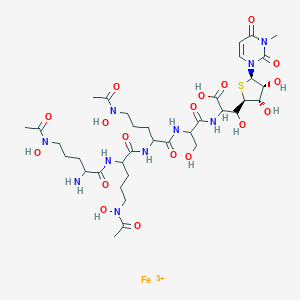
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
